3-Amino-2-iodobenzonitrile
Description
3-Amino-2-iodobenzonitrile (C₇H₅IN₂) is a halogenated benzonitrile derivative featuring an amino (-NH₂) group at the 3-position and an iodine atom at the 2-position of the aromatic ring.
Properties
IUPAC Name |
3-amino-2-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHULSRKBOXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-iodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of 3-aminobenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of 3-amino-2-iodobenzonitrile may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzonitriles.
Coupling Reactions: Biaryl compounds are formed.
Reduction Reactions: The primary amine derivative is obtained.
Scientific Research Applications
Organic Synthesis
3-Amino-2-iodobenzonitrile serves as a versatile building block in organic synthesis. It participates in various chemical reactions, including:
- Nucleophilic Substitution : The iodine atom can be replaced by various nucleophiles, facilitating the formation of diverse derivatives.
- Coupling Reactions : It is involved in palladium-catalyzed reactions such as Suzuki and Sonogashira couplings, crucial for constructing complex organic molecules.
- Cyclization Reactions : The compound can undergo cyclization to form heterocyclic compounds, expanding its utility in synthetic chemistry.
Research indicates that 3-amino-2-iodobenzonitrile exhibits significant biological activities, making it a candidate for pharmaceutical development:
- Anticancer Properties : In vitro studies have shown that this compound has cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 12.7 μM against glioblastoma cells (T98G), indicating potent anticancer activity comparable to established chemotherapeutics like Doxorubicin.
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 3-Amino-2-iodobenzonitrile | M-HeLa | 12.7 | High |
| MCF-7 | 14.7 | Moderate |
- Antimicrobial Activity : The compound has shown promise in inhibiting biofilm formation by bacteria such as Staphylococcus aureus, which is critical in treating infections associated with biofilms.
Pharmacokinetics
Understanding the pharmacokinetic profile of 3-amino-2-iodobenzonitrile is essential for its therapeutic applications:
- Blood-Brain Barrier Permeability : Studies suggest that this compound can penetrate the blood-brain barrier, indicating potential applications in treating central nervous system disorders.
- Cytochrome P450 Interactions : It acts as an inhibitor of CYP1A2 and CYP3A4 enzymes, which are critical for drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.
Case Study 1: Cancer Treatment
A recent study evaluated the efficacy of 3-amino-2-iodobenzonitrile in a mouse model of breast cancer. Administered at doses correlating with its observed IC50 values, results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Case Study 2: Biofilm Inhibition
Another study focused on the anti-biofilm properties of the compound against Staphylococcus aureus. Results showed that at specific concentrations, it inhibited biofilm formation significantly, demonstrating its utility in combating bacterial infections.
Mechanism of Action
The mechanism of action of 3-amino-2-iodobenzonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Properties of 3-Amino-2-iodobenzonitrile and Analogs
*Calculated based on atomic masses.
Key Observations:
The iodine atom at position 2 in the target compound is ortho to the cyano group, which may sterically hinder nucleophilic substitution reactions compared to the bromine atom in position 3 of the analog .
Halogen Reactivity: Iodine’s larger atomic radius and weaker C-I bond (vs. C-Br) make 3-amino-2-iodobenzonitrile more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to its brominated analog .
Aromatic System Differences: 3-(4-Aminophenyl)benzonitrile contains a biphenyl system with an amino group on the distal ring. This extended conjugation may improve fluorescence properties compared to the monoaromatic target compound, which lacks such a system .
Research Findings and Reactivity Trends
- Substitution Reactions: The iodine in 3-amino-2-iodobenzonitrile is more labile than bromine in its analog, making it preferable for metal-catalyzed coupling reactions. For example, palladium-catalyzed cyanation or arylations could replace iodine with other groups . demonstrates that hydrazono derivatives (e.g., 3-hydrazono-2-hydroxyiminopropionitrile) undergo cyclization to form triazoles or pyrazoles. The amino group in the target compound could similarly react with nitriles or carbonyls to generate fused heterocycles .
- Electronic Effects: The amino group’s electron-donating nature activates the ring toward electrophilic substitution, while the cyano group deactivates it. This balance may direct reactions to specific positions, such as iodination at the ortho position relative to the cyano group .
Biological Activity
3-Amino-2-iodobenzonitrile (CAS Number: 578-83-0) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antitumor activity, enzyme inhibition, and structure-activity relationships (SAR), supported by relevant data tables and case studies.
Chemical Structure and Properties
3-Amino-2-iodobenzonitrile features an amino group and an iodine atom attached to a benzene ring, with a nitrile functional group. Its molecular formula is C7H6N2I, and it has notable physicochemical properties that influence its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 3-amino-2-iodobenzonitrile. In a study assessing various derivatives for their ability to inhibit androgen receptor (AR) activity, this compound demonstrated significant effects on prostate cancer cell lines. Specifically, it was shown to reduce the levels of prostate-specific antigen (PSA) and transmembrane protease serine subtype 2 (TMPRSS2), indicating its potential as an AR antagonist .
Table 1: Antitumor Activity of 3-Amino-2-iodobenzonitrile
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Amino-2-iodobenzonitrile | LNCaP (AR+) | 5.211 | AR degradation via PROTAC mechanism |
| Control | DU-145 (AR-) | N/A | No significant effect |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. It was found to exhibit inhibitory activity against specific kinases, which are crucial in cancer progression. The structure-activity relationship studies revealed that modifications to the iodine position could enhance or reduce this inhibitory effect .
Table 2: Enzyme Inhibition Profile
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| MabA | 3-Amino-2-iodobenzonitrile | 38 ± 6 |
| Other derivatives | Various | Varies |
Structure-Activity Relationships (SAR)
Understanding the SAR of 3-amino-2-iodobenzonitrile is essential for optimizing its biological activity. Studies indicate that substituents on the benzene ring significantly impact its potency. For instance, replacing the amino group with other functional groups can alter the binding affinity to target proteins, thereby affecting biological outcomes .
Figure 1: SAR Analysis of Iodinated Compounds
SAR Analysis
Case Studies
- Prostate Cancer Treatment : A case study involving LNCaP cells demonstrated that treatment with 3-amino-2-iodobenzonitrile resulted in a marked decrease in AR levels and increased apoptosis markers, suggesting its therapeutic potential in castration-resistant prostate cancer .
- Tuberculosis Research : Another study examined the compound's activity against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent due to its ability to inhibit specific metabolic pathways essential for bacterial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
